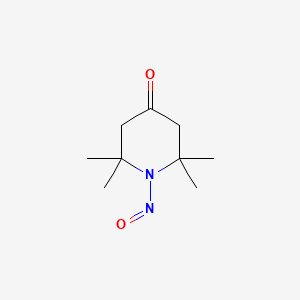
1,4-Benzenediol, bis(1-methyltridecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediol, bis(1-methyltridecyl)- is an organic compound that belongs to the class of dihydroxybenzenes, specifically a derivative of hydroquinone This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, with long alkyl chains (1-methyltridecyl) substituting at the para positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, bis(1-methyltridecyl)- typically involves the alkylation of hydroquinone. One common method includes the reaction of hydroquinone with 1-methyltridecyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediol, bis(1-methyltridecyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The compound can be reduced back to hydroquinone derivatives.
Substitution: The alkyl chains can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Regeneration of hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,4-Benzenediol, bis(1-methyltridecyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediol, bis(1-methyltridecyl)- involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. The long alkyl chains may also affect the compound’s solubility and interaction with lipid membranes, potentially altering its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydroxybenzene (Hydroquinone): The parent compound with similar redox properties but without the long alkyl chains.
1,2-Dihydroxybenzene (Catechol): Another dihydroxybenzene isomer with different substitution patterns.
1,3-Dihydroxybenzene (Resorcinol): A meta-isomer with distinct chemical behavior.
Uniqueness
1,4-Benzenediol, bis(1-methyltridecyl)- is unique due to its long alkyl chains, which impart different physical and chemical properties compared to its simpler counterparts. These modifications can enhance its solubility in non-polar solvents and potentially alter its biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
142619-57-6 |
|---|---|
Formule moléculaire |
C34H62O2 |
Poids moléculaire |
502.9 g/mol |
Nom IUPAC |
2,5-di(tetradecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C34H62O2/c1-5-7-9-11-13-15-17-19-21-23-25-29(3)31-27-34(36)32(28-33(31)35)30(4)26-24-22-20-18-16-14-12-10-8-6-2/h27-30,35-36H,5-26H2,1-4H3 |
Clé InChI |
BRBROBKGYBWGSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


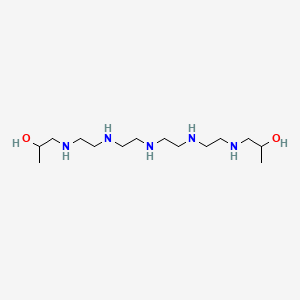
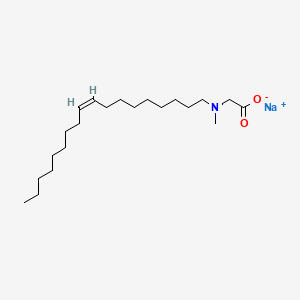

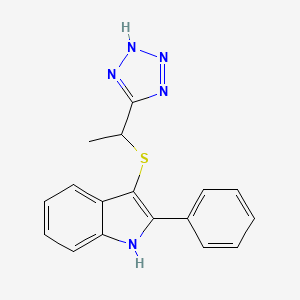
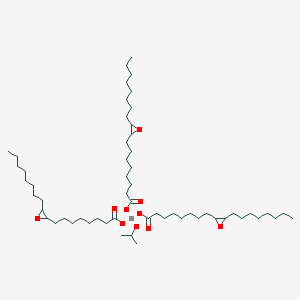
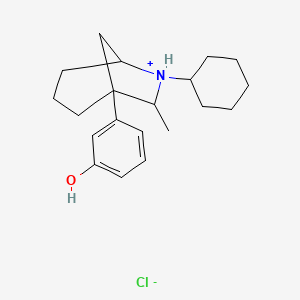
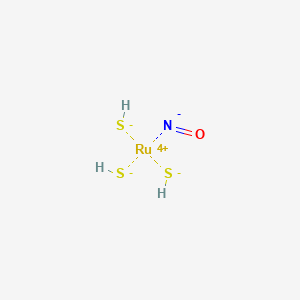
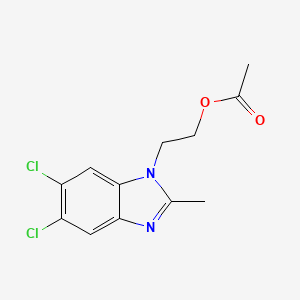
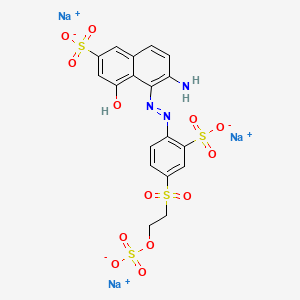
![2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate](/img/structure/B13776439.png)

![1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13776448.png)
